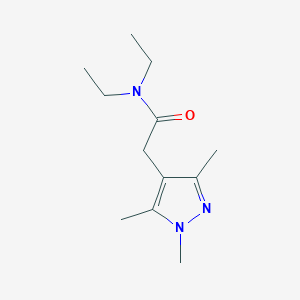![molecular formula C16H17NO3 B7516421 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug development, biochemical studies, and physiological research.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide involves its ability to scavenge free radicals and trap them as stable adducts. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide reacts with free radicals to form stable nitroxide adducts, which can be detected using EPR spectroscopy. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can also inhibit lipid peroxidation and protect cells from oxidative stress.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and inhibit lipid peroxidation. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been shown to have anti-cancer effects and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide is also relatively inexpensive compared to other spin traps. However, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be toxic at high concentrations. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can interfere with some assays and can cause false-positive results.
Future Directions
There are several future directions for research on 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide. One area of research is the development of new 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide derivatives with improved properties. Another area of research is the use of 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide in combination with other compounds to enhance its efficacy. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can be used in various disease models to study its therapeutic potential. Finally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can be used in clinical trials to study its safety and efficacy in humans.
Conclusion:
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide is a unique compound that has been widely used in scientific research. This compound has a wide range of applications, including drug development, biochemical studies, and physiological research. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has a unique mechanism of action and has been shown to have various biochemical and physiological effects. While 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has some limitations for lab experiments, it has several advantages and has potential for future research.
Synthesis Methods
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can be synthesized using a multistep process involving the reaction of different chemicals. The first step involves the reaction of 2-methylbenzaldehyde with 2,4-pentanedione to form 2,4-dimethyl-6-hydroxybenzaldehyde. The second step involves the reaction of the 2,4-dimethyl-6-hydroxybenzaldehyde with methylamine to form 2,4-dimethyl-N-(2-methylphenyl)methylideneamine. The final step involves the reaction of the 2,4-dimethyl-N-(2-methylphenyl)methylideneamine with ethyl acetoacetate to form 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide.
Scientific Research Applications
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been widely used in scientific research due to its unique structure and properties. This compound has been used in drug development, biochemical studies, and physiological research. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been used as a free radical scavenger in various in vitro and in vivo studies. It has also been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study the mechanism of radical reactions. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been used as a fluorescent probe to study the redox state of cells.
properties
IUPAC Name |
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-6-4-5-7-13(10)9-17-16(19)15-11(2)8-14(18)20-12(15)3/h4-8H,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUNTPTNFRTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)







![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

